4-Chloro-3-fluorophenethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-7(13)14-5-4-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUNDRPGXKUQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 3 Fluorophenethyl Acetate
Strategic Preparation of Phenethyl Alcohol Precursors
Routes Involving Selective Halogenation of Aromatic Nuclei
Achieving the specific 1,2,4-substitution pattern of a chloro and fluoro group on the benzene (B151609) ring is a significant synthetic challenge. Selective halogenation reactions are pivotal in this regard.
One approach involves the regioselective halogenation of a pre-existing fluorinated aromatic compound. For instance, starting with a 3-fluorophenethylamine (B1297878) sigmaaldrich.com or a related derivative, a selective chlorination at the C-4 position is required. Electrophilic chlorination can be directed by the existing substituents and reaction conditions. Flavin-dependent halogenases (FDHs) represent a biocatalytic approach, offering high regioselectivity in the halogenation of electron-rich aromatic compounds through molecular recognition, which can be an alternative to traditional chemical methods. nih.gov
Another strategy involves a multi-step sequence starting from a readily available precursor like o-fluoronitrobenzene. This can be transformed into 4-amino-3-fluorophenol, which can then undergo reactions to introduce the chloro group. guidechem.com While not a direct route to the phenethyl alcohol, this highlights the methods used to construct the halogenated phenyl core. Modern methods for selective C-H halogenation, such as those using highly fluorinated manganese porphyrin catalysts, allow for the chlorination of even electron-deficient and sterically hindered substrates with unique regioselectivity. nih.gov Zincke imine intermediates, formed by the temporary ring-opening of pyridines, can also undergo highly regioselective halogenation under mild conditions, demonstrating advanced strategies for controlled halogen installation. chemrxiv.org
Synthesis of Fluorinated and Chlorinated Phenylacetic Acid Derivatives and their Reduction
A common and reliable pathway to substituted phenethyl alcohols involves the synthesis and subsequent reduction of the corresponding phenylacetic acid derivative. In this case, 4-chloro-3-fluorophenylacetic acid serves as the key intermediate. sigmaaldrich.com
The synthesis of this acid can be approached through various classical organic reactions. Once obtained, the reduction of the carboxylic acid group to a primary alcohol is the final step in forming the precursor. While traditional reducing agents like lithium aluminum hydride are effective, they are often unselective. Modern methods offer milder and more chemoselective alternatives. A facile method involves the activation of the carboxylic acid as a mixed anhydride (B1165640), followed by reduction with sodium borohydride (B1222165) in the presence of methanol. nih.gov This procedure can be completed rapidly and provides high yields and purity. nih.gov Another approach utilizes sodium borohydride in the presence of iodine for the reduction of similar chloro-substituted phenylacetic acids. google.com
Table 1: Selected Methods for Carboxylic Acid Reduction
| Precursor | Reducing Agent System | Product | Key Features |
|---|---|---|---|
| Bezafibrate (a complex carboxylic acid) | Mixed Anhydride, NaBH₄, Methanol | Corresponding Alcohol | Fast reaction (5-10 min), excellent yield and purity, high chemoselectivity. nih.gov |
Catalytic Hydrogenation and Other Reductive Transformations for Phenethyl Alcohol Formation
Catalytic hydrogenation provides a powerful and clean method for producing saturated alkanes from alkenes. libretexts.org In the context of synthesizing 4-chloro-3-fluorophenethyl alcohol, this would typically involve the hydrogenation of a corresponding 4-chloro-3-fluorostyrene (B2771509) precursor.
The process involves the addition of two hydrogen atoms across the double bond of the styrene (B11656) derivative using a metal catalyst. libretexts.org A variety of catalysts are effective for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups.
Heterogeneous Catalysts : Insoluble metals like palladium on carbon (Pd-C), platinum(IV) oxide (PtO₂), and Raney Nickel are commonly used. libretexts.orgresearchgate.net These catalysts are robust and highly active, though they can sometimes lead to the reduction of other functional groups. libretexts.orgresearchgate.net
Homogeneous Catalysts : Soluble catalysts, such as Wilkinson's catalyst (a rhodium complex) and Crabtree's catalyst (an iridium complex), often offer higher chemo- and regioselectivity compared to their heterogeneous counterparts. youtube.com They can operate under milder conditions and are less likely to cleave sensitive functional groups. youtube.com Recent research has also explored the use of simpler, less expensive iron-based catalysts, such as FeBr₃, for the transfer hydrogenation of styrene derivatives under mild conditions. thieme-connect.com
Table 2: Catalysts for Hydrogenation of Styrene Derivatives
| Catalyst Type | Example Catalyst | Key Characteristics |
|---|---|---|
| Heterogeneous | Palladium (Pd), Platinum (Pt), Rhodium (Rh) | High activity and selectivity (ca. 98%) for styrene hydrogenation. researchgate.net |
| Homogeneous | Wilkinson's Catalyst (Rhodium-based) | High chemoselectivity, operates under milder conditions. youtube.com |
| Homogeneous | Ruthenium Hydride Complex | Catalytic activity can be promoted by small molecules like H₂O or alcohols. sioc-journal.cn |
Efficient Esterification Protocols for Acetate (B1210297) Formation
The final step in the synthesis is the conversion of 4-chloro-3-fluorophenethyl alcohol to 4-chloro-3-fluorophenethyl acetate. This is achieved through an esterification reaction, for which numerous modern and efficient protocols exist.
Modern Esterification Reagents and Reaction Conditions
Classical Fischer esterification, while fundamental, often suffers from equilibrium limitations and requires harsh conditions. researchgate.net Modern methods overcome these drawbacks by using powerful coupling reagents and optimized catalysts that promote high conversion under mild conditions.
Several advanced reagents facilitate esterification by activating the carboxylic acid or the alcohol.
Phosphine-based Reagents : A system of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride serves as a highly efficient coupling reagent for esterification at room temperature, providing excellent yields under neutral conditions. nih.gov The well-known Mitsunobu reaction, using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP), is also effective. researchgate.net
Novel Coupling Reagents : More recent developments include reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), which allows for the rapid synthesis of esters in good yields within just one minute under mild conditions. nih.gov Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) is another effective coupling reagent with the advantage that its byproducts can be easily recovered and reused. organic-chemistry.org
Catalytic Approaches : Various catalysts can be employed to drive the reaction. Surfactant-type Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) enable selective esterification in water. organic-chemistry.org Macroporous polymeric acid catalysts allow for direct esterification at moderate temperatures (50-80°C) without the need to remove water. organic-chemistry.org Enzymatic esterification, using lipases like Novozym 435, offers a green and highly selective alternative, achieving high conversion under mild temperature conditions. mdpi.com
Table 3: Modern Esterification Methods
| Method/Reagent | Conditions | Key Advantages |
|---|---|---|
| Triphenylphosphine oxide (TPPO) / Oxalyl chloride | Room temperature, 1 hour | Mild, neutral conditions, excellent yields. nih.gov |
| 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) | Room temperature, 1 minute | Extremely rapid, high efficiency, broad substrate adaptability. nih.gov |
| Enzymatic (e.g., Novozym 435) | 40 °C | High conversion (e.g., 95.92% for phenethyl formate), environmentally friendly. mdpi.com |
| o-NosylOXY | Mild | Environmentally friendly, reusable byproducts. organic-chemistry.org |
Exploration of Stereoselective Synthesis for Chiral Variants
The introduction of chirality into the this compound scaffold opens up avenues for the development of compounds with specific stereochemical configurations. The biological activity of chiral molecules can be highly dependent on their enantiomeric form, with one enantiomer often exhibiting greater potency or a different pharmacological profile than the other. This section explores advanced methodologies for achieving stereoselectivity in the synthesis of chiral variants of this compound, focusing on asymmetric catalysis and biocatalytic approaches.
Asymmetric Catalysis in the Construction of Chiral Phenethyl Scaffolds
The primary strategy for the asymmetric synthesis of chiral phenethyl acetates involves the enantioselective reduction of a prochiral ketone precursor, 4'-chloro-3'-fluoroacetophenone. This transformation establishes the stereogenic center at the carbon bearing the hydroxyl group, which is subsequently acetylated. A variety of chiral catalysts have been developed to facilitate this reduction with high enantioselectivity.
Corey-Bakshi-Shibata (CBS) Reduction:
The CBS reduction is a prominent method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. youtube.com This method utilizes a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in the presence of a stoichiometric reducing agent like borane (B79455) (BH₃). youtube.comnih.gov The catalyst forms a complex with the borane and the ketone, creating a rigid, organized transition state that directs the hydride delivery to one face of the carbonyl group, leading to a high degree of enantioselectivity. The predictability and high enantiomeric excess (ee) achievable make the CBS reduction a reliable choice for synthesizing chiral phenethyl alcohols. youtube.comnih.gov For the synthesis of chiral 4-chloro-3-fluorophenethyl alcohol, the (S)-CBS catalyst would be expected to yield the (S)-alcohol, and the (R)-catalyst, the (R)-alcohol.
Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation:
Asymmetric transfer hydrogenation (ATH) represents another powerful tool for the enantioselective reduction of ketones. This method typically employs ruthenium (Ru) or rhodium (Rh) catalysts complexed with chiral ligands, using isopropanol (B130326) or formic acid as the hydrogen source. wikipedia.org Chiral diamine and amino alcohol ligands, often used in conjunction with Ru(II), have proven highly effective. For instance, Noyori-type catalysts, which feature a Ru(II) center coordinated to a chiral diamine and a cymene ligand, are well-known for their high efficiency and enantioselectivity in the reduction of aromatic ketones. The mechanism involves the formation of a six-membered pericyclic transition state where the hydride is transferred from the metal complex to the ketone.
Chirally Modified Hydride Reagents:
Stoichiometric chiral reducing agents, while less atom-economical, can provide excellent enantioselectivity. wikipedia.org Reagents like lithium aluminum hydride (LAH) can be modified with chiral ligands to induce asymmetry. BINAL-H, a reagent prepared from the reaction of LAH with the axially chiral binaphthol (BINOL), is a classic example. uwindsor.ca The chirality of the BINOL ligand directs the hydride transfer to a specific face of the ketone. Similarly, chiral modifiers can be used with sodium borohydride. wikipedia.org Another notable reagent is DIP-Chloride (B-chlorodiisopinocampheylborane), derived from the inexpensive chiral terpene α-pinene. uwindsor.ca It effectively reduces a range of prochiral ketones with high enantioselectivity. The steric bulk of the isopinocampheyl groups creates a highly hindered environment, forcing the ketone to approach from a specific direction to facilitate the stereoselective hydride transfer. uwindsor.ca
| Catalyst/Reagent System | Catalyst Type | Key Features | Expected Outcome for 4'-Chloro-3'-fluoroacetophenone |
| Corey-Bakshi-Shibata (CBS) | Chiral Oxazaborolidine | Catalytic, predictable stereochemistry, high ee. nih.gov | High yield of enantiomerically enriched 4-chloro-3-fluorophenethyl alcohol. |
| Noyori-type Catalyst | Ru(II)-Chiral Diamine | Asymmetric Transfer Hydrogenation, high turnover numbers. wikipedia.org | Efficient conversion to chiral alcohol with high enantioselectivity. |
| BINAL-H | Chirally Modified LAH | Stoichiometric, effective for aryl ketones. uwindsor.ca | High enantiomeric excess of the corresponding alcohol. |
| DIP-Chloride | Chiral Borane Reagent | Stoichiometric, derived from inexpensive α-pinene. uwindsor.ca | Stereoselective reduction to the chiral alcohol. |
Biocatalytic Approaches for Enantioselective Transformations in Related Systems
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for generating chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and enantioselectivity. nih.gov For the synthesis of chiral this compound, biocatalytic methods can be applied either through the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral precursor.
Enzymatic Kinetic Resolution:
Kinetic resolution is a widely used biocatalytic strategy. In the context of this compound, a racemic mixture of the corresponding alcohol could be subjected to enantioselective acylation catalyzed by a lipase. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL), are known to preferentially acylate one enantiomer of a secondary alcohol, leaving the other enantiomer unreacted. This allows for the separation of the fast-reacting enantiomeric acetate from the slow-reacting enantiomeric alcohol. The efficiency of the resolution is determined by the enantioselectivity ratio (E-value) of the enzyme.
Alternatively, a racemic mixture of this compound can undergo enantioselective hydrolysis, also catalyzed by lipases or esterases. In this scenario, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, while the other enantiomer of the ester remains largely intact.
Asymmetric Reduction using Ketoreductases:
A more direct biocatalytic route involves the asymmetric reduction of the prochiral ketone, 4'-chloro-3'-fluoroacetophenone, using ketoreductases (KREDs). These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to deliver a hydride to the carbonyl group with high stereoselectivity. wikipedia.org A vast number of KREDs have been identified from various microorganisms, and enzyme engineering techniques have been employed to create panels of catalysts that can produce either the (R) or (S) alcohol with very high enantiomeric excess.
| Biocatalytic Method | Enzyme Class | Transformation | Key Advantages |
| Kinetic Resolution | Lipases, Esterases | Enantioselective acylation or hydrolysis of a racemic mixture. | Wide availability of robust enzymes, mild reaction conditions. |
| Asymmetric Reduction | Ketoreductases (KREDs) | Enantioselective reduction of a prochiral ketone. wikipedia.org | Potentially 100% theoretical yield, extremely high enantioselectivity. wikipedia.org |
| Oxidative Dearomatization | Monooxygenases | Potential for novel pathway development from phenol (B47542) precursors. nih.gov | Builds molecular complexity rapidly. nih.gov |
Mechanistic Insights into Chemical Transformations Involving 4 Chloro 3 Fluorophenethyl Acetate and Its Precursors
Reaction Mechanisms Governing Aromatic Halogenation
The journey towards 4-Chloro-3-fluorophenethyl acetate (B1210297) begins with the synthesis of its core aromatic structure, 4-chloro-3-fluorophenol (B1349760). The introduction of halogen atoms onto an aromatic ring is a classic example of electrophilic aromatic substitution. The synthesis of 4-chloro-3-fluorophenol can be envisaged to start from 2-fluorophenol (B130384). The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. glpbio.comguidechem.com
The chlorination of 2-fluorophenol would be expected to yield a mixture of isomers. Due to the directing effect of the hydroxyl group, the chlorine atom would preferentially add to the positions ortho and para to it. This would lead to the formation of 2-chloro-6-fluorophenol (B1225318) and 4-chloro-2-fluorophenol. To obtain the desired 4-chloro-3-fluorophenol, a multi-step synthesis starting from a different precursor, such as o-fluoronitrobenzene, is often employed. biosynth.com
A plausible synthetic route involves the following steps:
Nitration of o-fluoronitrobenzene: This step introduces a nitro group onto the aromatic ring.
Reduction of the nitro group: The nitro group is then reduced to an amino group, forming an aniline (B41778) derivative.
Sandmeyer-type reaction: The amino group can then be converted to a chloro group via a diazonium salt intermediate. biosynth.com
The mechanism of electrophilic halogenation, for instance, the chlorination of an activated aromatic ring, proceeds through the following key steps:
Generation of the electrophile: A Lewis acid catalyst, such as FeCl₃ or AlCl₃, polarizes the Cl-Cl bond in molecular chlorine, creating a more potent electrophile, a chloronium ion (Cl⁺) or a complex that delivers it. sigmaaldrich.com
Nucleophilic attack: The electron-rich aromatic ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating hydroxyl group. glpbio.com
Deprotonation: A weak base, often the conjugate base of the catalyst (e.g., FeCl₄⁻), removes a proton from the carbon atom bearing the new chlorine atom, restoring the aromaticity of the ring and regenerating the catalyst. sigmaaldrich.com
The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 2-fluorophenol, the strong ortho-, para-directing hydroxyl group would dominate over the weakly deactivating, ortho-, para-directing fluorine atom.
Detailed Mechanistic Investigations of Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions)
The assembly of the phenethyl backbone of 4-Chloro-3-fluorophenethyl acetate requires the formation of a new carbon-carbon bond, extending the aromatic core by a two-carbon chain. Several mechanistic pathways can be considered for this transformation.
Mechanistic Pathways of Suzuki-Miyaura Coupling in Aryl-Halide Systems
While not directly involved in the primary synthesis of the phenethyl backbone from a phenol, the Suzuki-Miyaura coupling is a powerful tool for the derivatization of the 4-chloro-3-fluorophenyl halide precursor, allowing for the introduction of a variety of organic substituents through the formation of a new C-C bond. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and an organoboron compound. ijpcbs.com
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling consists of three main steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 4-bromo-1-chloro-2-fluorobenzene) to form a palladium(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) reacts with the palladium(II) intermediate in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligands, base, and solvent can significantly influence the efficiency and selectivity of the Suzuki-Miyaura coupling.
Elucidation of Carbon-Carbon Bond Forming Steps in Phenethyl Backbone Assembly
To construct the phenethyl group attached to the 4-chloro-3-fluorophenyl core, a two-carbon unit must be introduced. Starting from a 4-chloro-3-fluorophenyl precursor, several established synthetic strategies with well-understood mechanisms can be proposed.
Route A: From 4-Chloro-3-fluorobenzaldehyde (B1349764)
A plausible pathway involves the initial conversion of a suitable precursor to 4-chloro-3-fluorobenzaldehyde.
Formylation of 4-Chloro-3-fluorophenol: One method to introduce the aldehyde functionality is through a formylation reaction like the Vilsmeier-Haack reaction . This reaction uses a phosphoryl chloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent (a chloroiminium ion). wikipedia.orgorganic-chemistry.orgchemistrysteps.comnumberanalytics.comtcichemicals.com This electrophilic reagent then attacks the electron-rich phenol ring, leading to the formation of an iminium salt which is subsequently hydrolyzed to the aldehyde. The reaction generally proceeds at the para position to the hydroxyl group, which is the desired regiochemistry.
Wittig Reaction: The resulting 4-chloro-3-fluorobenzaldehyde can then undergo a Wittig reaction to form the required carbon-carbon double bond. organic-chemistry.orgnumberanalytics.com This reaction involves a phosphorus ylide (a Wittig reagent), which acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and a phosphine (B1218219) oxide byproduct. The stereoselectivity of the Wittig reaction (E vs. Z alkene) is influenced by the nature of the ylide and the reaction conditions.
Reduction: The final step in this sequence is the reduction of the newly formed double bond to a single bond, yielding the 4-chloro-3-fluorophenethyl alcohol. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Route B: Heck Reaction
Alternatively, the Heck reaction offers a direct method for the arylation of an alkene, which can be used to form the phenethyl backbone. sigmaaldrich.com In this palladium-catalyzed reaction, an aryl halide (e.g., 4-bromo-1-chloro-2-fluorobenzene) is coupled with an alkene, such as ethylene (B1197577) or an allylic alcohol. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination then releases the product and regenerates the catalyst. When using an allylic alcohol, the initial product can rearrange to a ketone or aldehyde.
Route C: From 4-Chloro-3-fluorophenylacetic acid
Another potential route involves the synthesis and subsequent reduction of 4-chloro-3-fluorophenylacetic acid. google.com
Willgerodt-Kindler Reaction: 4-Chloro-3-fluoroacetophenone could be converted to the corresponding thiomorpholide using sulfur and morpholine. Hydrolysis of this intermediate would then yield 4-chloro-3-fluorophenylacetic acid. nist.gov
Reduction: The carboxylic acid can then be reduced to the corresponding 4-chloro-3-fluorophenethyl alcohol. This reduction can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) or by converting the carboxylic acid to an ester followed by reduction. nist.gov
Finally, the 4-chloro-3-fluorophenethyl alcohol, obtained through any of the above routes, can be esterified with acetic anhydride (B1165640) or acetyl chloride to yield the final product, this compound.
Mechanistic Studies of Carbon-Heteroatom Bond Activation and Formation
The functionalization of this compound and its derivatives can involve the activation and formation of bonds between carbon and heteroatoms, such as nitrogen or oxygen.
Mechanistic Aspects of C-N Bond Activation (if relevant to derivative synthesis)
The synthesis of nitrogen-containing derivatives from aryl halides is a cornerstone of modern medicinal chemistry. While direct C-N bond activation on the phenethyl acetate itself is less common, the precursor aryl halides are prime candidates for such transformations. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. sigmaaldrich.com
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and generally involves:
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center to form the desired C-N bond and regenerate the Pd(0) catalyst.
The choice of phosphine ligands is critical in this reaction, as they influence the rate of both the oxidative addition and reductive elimination steps.
Role of Acetate as a Ligand, Base, or Intermediate in Catalytic Cycles
The acetate group, present in the final product and potentially used as a reagent or counterion in the preceding steps, can play a multifaceted role in catalytic cycles. It can function as a ligand, a base, or even participate as an intermediate.
As a Base: In many palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, a base is required. Acetate salts, like sodium acetate or potassium acetate, are often used for this purpose. They can facilitate the transmetalation step in Suzuki-Miyaura coupling by forming a more reactive boronate species. In the Heck reaction, the base is necessary to neutralize the acid generated during the reaction and to promote the regeneration of the active catalyst.
As a Ligand: Acetate can coordinate to the metal center (e.g., palladium) as a ligand. This coordination can influence the electronic and steric environment of the catalyst, thereby affecting its reactivity and selectivity. For instance, in some C-H activation reactions, acetate ligands have been shown to participate directly in the deprotonation step through a concerted metalation-deprotonation (CMD) mechanism.
As an Intermediate: In certain reactions, the acetate group itself can be transferred to a substrate. For example, in some palladium-catalyzed oxidations, an acetate ligand can be reductively eliminated with an organic group to form an acetate ester.
The specific role of acetate depends on the reaction conditions, the nature of the catalyst, and the other reactants present in the system.
Theoretical and Computational Approaches to Reaction Mechanism Elucidation
Modern computational chemistry offers powerful tools to investigate reaction pathways, transition states, and intermediates that may be transient and difficult to observe experimentally. These methods are crucial for building a complete picture of a chemical reaction.
Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules and predicting their reactivity. By calculating the electron density of a system, DFT can determine the energies of various molecular conformations, including the high-energy transition states that connect reactants and products.
A key application of DFT in mechanistic studies is the calculation of a reaction's potential energy surface. This allows for the identification of the minimum energy pathway and the characterization of transition state structures. For instance, in a study on the gas-phase thermal decomposition of the related compound 1-phenylethyl acetate, DFT calculations at the B3LYP/6-31++G** level of theory were employed to map out the reaction pathway. researchgate.net The decomposition proceeds through a six-membered cyclic transition state, a common mechanism for the pyrolysis of esters.
The geometric parameters of the ground state (reactant), transition state, and product provide insight into the structural changes that occur during the reaction. In the case of 1-phenylethyl acetate decomposition, the bond lengths and dihedral angles at the transition state are intermediate between those of the reactant and the products, illustrating the concerted nature of the bond-breaking and bond-forming events. researchgate.net
Table 1: Calculated Geometric Parameters for the Thermal Decomposition of 1-Phenylethyl Acetate researchgate.net
| Parameter | Ground State (Reactant) | Transition State | Product |
| Bond Lengths (Å) | |||
| Cα-O1 | 1.45 | 1.95 | 2.76 |
| Cβ-H | 1.10 | 1.39 | 2.18 |
| C=O2 | 1.21 | 1.24 | 1.22 |
| O1-C=O2 | 1.36 | 1.34 | 1.37 |
| Dihedral Angles (°) | |||
| H-Cβ-Cα-O1 | -69.2 | -0.0 | 2.1 |
| Cβ-Cα-O1-C=O2 | 175.7 | 15.1 | 1.4 |
Data from a DFT study on the thermal decomposition of 1-phenylethyl acetate, a structural analog of this compound.
Furthermore, DFT calculations yield crucial thermodynamic and kinetic data. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. For the decomposition of 1-phenylethyl acetate, the calculated activation energy provides a quantitative measure of the energy barrier for the reaction. researchgate.net The calculated changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) further characterize the thermodynamics of the transformation.
Beyond the transition state, computational modeling is instrumental in identifying and characterizing reaction intermediates. These are species that exist for a finite lifetime along the reaction coordinate, residing in a local energy minimum. While some intermediates are stable enough to be isolated and studied experimentally, many are highly reactive and can only be observed indirectly or through computational means.
In the context of ester transformations, such as hydrolysis or transesterification, tetrahedral intermediates are frequently postulated. These intermediates arise from the nucleophilic attack on the carbonyl carbon of the ester. Computational models can predict the geometry, stability, and electronic properties of these transient species.
For enzymatic reactions involving esters, computational approaches can model the substrate-enzyme complex and the subsequent formation of intermediates within the active site. The concept of "near attack conformations" (NAC) has been used to describe the ground-state conformations where the substrate and enzyme are pre-organized for reaction, closely resembling the geometry of the transition state. researchgate.net In lipase-catalyzed hydrolysis of esters, modeling can identify these crucial conformations, which involve the catalytic serine residue poised to attack the carbonyl carbon of the ester. researchgate.net
Derivatization and Structural Modification of 4 Chloro 3 Fluorophenethyl Acetate
Synthetic Strategies for Analogs with Modified Phenethyl Chains
Modification of the two-carbon chain connecting the phenyl ring and the acetate (B1210297) group can significantly influence the molecule's spatial arrangement and flexibility. Key strategies to achieve this include the alkylation of a nitrile precursor followed by reduction, or the reduction of substituted amides.
A versatile approach to introduce substituents on the phenethyl chain begins with 4-chloro-3-fluorophenylacetonitrile. This intermediate can be deprotonated at the benzylic position using a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to form a carbanion. Subsequent reaction with various alkyl halides (R-X) introduces a substituent at the alpha-position to the phenyl ring. The resulting substituted nitrile can then be reduced to the corresponding primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. Finally, acetylation of the amine yields the desired N-acetylated phenethyl acetate analog. A variety of alkyl groups can be introduced using this method, as demonstrated by the alkylation of similar phenylacetonitrile (B145931) derivatives. nih.govgoogle.comarkat-usa.orgresearchgate.net
Alternatively, modifications can be achieved through the synthesis and subsequent reduction of substituted amides. For instance, 4-chloro-3-fluorophenylacetic acid can be converted to its acid chloride and then reacted with a primary or secondary amine to form an amide. This amide can then be reduced to the corresponding amine using a strong reducing agent like LiAlH₄. This method is particularly useful for introducing substituents on the nitrogen atom of the resulting phenethylamine (B48288) derivative, which can then be N-acetylated.
Table 1: Examples of Reagents for Phenethyl Chain Modification
| Modification Type | Starting Material | Reagents | Intermediate | Final Product (Analog of) |
| α-Alkylation | 4-Chloro-3-fluorophenylacetonitrile | 1. NaH or LDA2. R-X | α-Alkyl-4-chloro-3-fluorophenylacetonitrile | α-Alkyl-4-chloro-3-fluorophenethylamine |
| N-Alkylation | 4-Chloro-3-fluorophenylacetic acid | 1. SOCl₂2. RNH₂3. LiAlH₄ | N-Alkyl-2-(4-chloro-3-fluorophenyl)ethan-1-amine | N-Alkyl-N-acetyl-4-chloro-3-fluorophenethylamine |
Chemical Transformations at the Acetate Moiety
The acetate group of 4-Chloro-3-fluorophenethyl acetate is a key site for chemical modification, allowing for the introduction of a wide range of functional groups. Common transformations include hydrolysis to the corresponding alcohol, transesterification to other esters, and conversion to amides.
Hydrolysis: The ester can be hydrolyzed to 2-(4-chloro-3-fluorophenyl)ethan-1-ol under acidic or basic conditions. The rate of hydrolysis is dependent on pH and temperature. Studies on the hydrolysis of phenyl acetate have shown that the reaction is base-catalyzed and follows first-order kinetics. researchgate.net Enzymatic hydrolysis offers a milder and more selective alternative. Lipases, for instance, are known to catalyze the hydrolysis of phenethyl acetate derivatives. nih.gov
Transesterification: This process allows for the conversion of the acetate to other esters. This can be achieved chemically by reacting the parent alcohol, 2-(4-chloro-3-fluorophenyl)ethan-1-ol, with a different acyl chloride or anhydride (B1165640) in the presence of a catalyst. Enzymatic transesterification, using lipases in non-aqueous media, provides a highly selective method for this transformation, as demonstrated with 2-phenethyl acetate. sigmaaldrich.com
Amidation: The acetate can be converted to an amide by first hydrolyzing it to the alcohol, which is then oxidized to the corresponding carboxylic acid, 4-chloro-3-fluorophenylacetic acid. The carboxylic acid can then be coupled with a primary or secondary amine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired amide. nih.gov Direct amidation of the ester is also possible but often requires harsh conditions. A more common route involves the conversion of the corresponding phenylacetic acid to the amide, a reaction that can be catalyzed by nickel chloride. arkat-usa.org
Table 2: Chemical Transformations at the Acetate Moiety
| Transformation | Starting Material | Reagents/Conditions | Product |
| Hydrolysis | This compound | NaOH (aq), heat or Lipase | 2-(4-Chloro-3-fluorophenyl)ethan-1-ol |
| Transesterification | 2-(4-Chloro-3-fluorophenyl)ethan-1-ol | R'COCl, Pyridine (B92270) or Lipase, R'COOR'' | 2-(4-Chloro-3-fluorophenyl)ethyl R'-carboxylate |
| Amidation | 4-Chloro-3-fluorophenylacetic acid | R'R''NH, EDC | 2-(4-Chloro-3-fluorophenyl)-N-(R',R'')acetamide |
Regioselective Functionalization of the Halogenated Aromatic Ring
The presence of two different halogen atoms on the aromatic ring offers opportunities for regioselective functionalization through methods like palladium-catalyzed cross-coupling reactions and directed ortho-metalation.
Palladium-Catalyzed Cross-Coupling Reactions: The differential reactivity of the C-Cl and C-F bonds, and the potential to introduce other leaving groups like iodine, allows for selective cross-coupling reactions. For instance, a Suzuki coupling reaction can be performed on a related bromo- or iodo-substituted precursor, such as 1-bromo-4-chloro-2-fluorobenzene (B27433) or 1-chloro-2-fluoro-4-iodobenzene, to introduce new carbon-carbon bonds at a specific position. researchgate.netnih.gov The choice of palladium catalyst and ligands is crucial for achieving high regioselectivity and yield. For example, coupling of 1-bromo-4-fluorobenzene (B142099) with various boronic acids has been successfully catalyzed by palladium nanoparticles. researchgate.net
Directed Ortho-Metalation (DoM): This strategy allows for the functionalization of positions ortho to a directing metalating group (DMG). The fluorine atom can act as a weak DMG, directing lithiation to the adjacent C2 position. The presence of the chlorine atom will also influence the regioselectivity of this deprotonation. By using a strong lithium base like n-butyllithium or LDA, a lithium-halogen exchange or deprotonation can be achieved, followed by quenching with an electrophile to introduce a new substituent. For example, the ortho-lithiation of chloro- and bromo-substituted fluoroarenes has been shown to occur preferentially at a position adjacent to the fluorine atom.
Table 3: Regioselective Functionalization Strategies
| Strategy | Precursor Example | Reagents/Conditions | Potential Product |
| Suzuki Coupling | 1-Bromo-4-chloro-2-fluorobenzene | R-B(OH)₂, Pd catalyst, base | 4-Chloro-2-fluoro-1-R-benzene derivative |
| Directed Ortho-Metalation | 1-Chloro-2-fluorobenzene | n-BuLi or LDA, then Electrophile (E⁺) | 1-Chloro-2-fluoro-6-E-benzene derivative |
Systematic Investigation of Bioisosteric Replacements in Analogous Chemical Structures
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a molecule by replacing a functional group with another that has similar steric and electronic characteristics. cambridgemedchemconsulting.comchem-space.com This approach can be systematically applied to this compound to explore new chemical space and potentially improve its biological activity, metabolic stability, or other pharmacokinetic properties.
Aromatic Ring Bioisosteres: The 4-chloro-3-fluorophenyl ring can be replaced with various heteroaromatic rings such as pyridine, thiophene, or pyrazole. These replacements can alter the molecule's polarity, hydrogen bonding capacity, and metabolic profile. For instance, replacing a phenyl ring with a pyridine ring can increase polarity and reduce cytochrome P450-mediated metabolism.
Acetate Moiety Bioisosteres: The acetate group can be replaced with other functional groups that can act as hydrogen bond acceptors or have similar steric bulk. Common bioisosteres for esters include amides, sulfonamides, and oxadiazoles. nih.govresearchgate.net For example, replacing an ester with an amide can increase metabolic stability by being less susceptible to hydrolysis by esterases.
Halogen Bioisosteres: The chlorine and fluorine atoms can be replaced with other groups to fine-tune the electronic properties and lipophilicity of the aromatic ring. For example, a trifluoromethyl (CF₃) group can be a bioisostere for a chlorine atom, offering increased lipophilicity and metabolic stability.
Pharmacophore Modeling: Computational techniques like pharmacophore modeling can be employed to guide the design of bioisosteric replacements. By identifying the key pharmacophoric features responsible for a desired biological activity in related phenethylamine analogs, new derivatives with a higher probability of success can be designed and synthesized. researchgate.netbiomolther.orgbiomolther.orgnih.gov
Table 4: Potential Bioisosteric Replacements for this compound Analogs
| Original Moiety | Bioisosteric Replacement Examples | Potential Impact |
| 4-Chloro-3-fluorophenyl | Pyridyl, Thienyl, Pyrazolyl | Altered polarity, metabolic stability, H-bonding |
| Acetate (Ester) | Amide, Sulfonamide, Oxadiazole, Tetrazole | Increased metabolic stability, altered H-bonding |
| Chlorine | Trifluoromethyl (CF₃), Cyano (CN) | Increased lipophilicity, altered electronic properties |
| Fluorine | Hydroxyl (OH), Methoxy (OCH₃) | Altered H-bonding, polarity |
Role of 4 Chloro 3 Fluorophenethyl Acetate As a Key Building Block in Advanced Organic Synthesis
Intermediate in the Construction of Complex Heterocyclic Systems
The phenethyl moiety of 4-chloro-3-fluorophenethyl acetate (B1210297) is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic systems, particularly isoquinolines and their derivatives. While the acetate group itself is not directly involved in the cyclization, it can be readily converted to functional groups that facilitate such transformations. For instance, hydrolysis of the acetate to the corresponding alcohol, followed by conversion to an amine, provides the necessary phenethylamine (B48288) backbone for classical heterocyclic ring-forming reactions.
Two prominent examples of such transformations are the Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline. wikipedia.orgdrugfuture.comorganic-chemistry.org The phenethylamine derived from 4-chloro-3-fluorophenethyl acetate can be acylated and subsequently cyclized to afford a 6-chloro-7-fluoro-substituted dihydroisoquinoline. These structures are core components of many biologically active compounds.
Pictet-Spengler Reaction: This reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. ebrary.netwikipedia.orgjk-sci.com This method is particularly significant as it can be performed under mild conditions and has been utilized in the synthesis of numerous alkaloids and pharmacologically relevant molecules. The 4-chloro-3-fluorophenethylamine precursor would lead to the corresponding substituted tetrahydroisoquinolines.
The following table illustrates the potential heterocyclic systems that can be accessed from this compound after its conversion to the corresponding phenethylamine.
| Reaction Name | Starting Material from this compound | Reagents | Product Class |
| Bischler-Napieralski | N-acyl-4-chloro-3-fluorophenethylamine | POCl₃ or P₂O₅ | 3,4-Dihydroisoquinolines |
| Pictet-Spengler | 4-Chloro-3-fluorophenethylamine | Aldehyde or Ketone, Acid | Tetrahydroisoquinolines |
Precursor in the Synthesis of Functionally Substituted Aromatic Compounds
The halogenated aromatic ring of this compound is amenable to further functionalization through various aromatic substitution reactions. The existing chloro and fluoro substituents, along with the phenethyl acetate side chain, influence the regioselectivity of these transformations.
Directed Ortho-Lithiation: A more controlled method for the functionalization of the aromatic ring is directed ortho-lithiation. semanticscholar.orgresearchgate.netresearchgate.net In this strategy, a directing metalating group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. While the acetate group itself is not a strong DMG, the precursor phenol (B47542) (obtained by hydrolysis of the acetate) can be converted into a more effective DMG, such as a carbamate or an ether. This approach allows for the introduction of a wide range of electrophiles at a specific position on the aromatic ring, leading to the synthesis of highly functionalized derivatives.
The table below summarizes potential functionalization reactions on the aromatic ring of this compound.
| Reaction Type | Potential Reagents | Expected Outcome |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group onto the aromatic ring |
| Directed Ortho-Lithiation (via a DMG) | n-BuLi, Electrophile | Site-specific introduction of an electrophile ortho to the directing group |
Contribution to the Modular Assembly of Chiral Compounds
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. This compound can serve as a prochiral substrate for the modular assembly of chiral compounds through various asymmetric synthesis strategies.
Enzymatic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols and their corresponding esters. nih.govresearchgate.net The enzymatic hydrolysis of racemic this compound can be enantioselective, affording one enantiomer of the corresponding alcohol in high enantiomeric excess, while the unreacted acetate enantiomer is also recovered in high enantiomeric purity. This method provides access to both enantiomers of the chiral building block.
Asymmetric Catalysis: The development of chiral catalysts has enabled the enantioselective synthesis of a wide range of molecules. For instance, chiral amines have been employed as organocatalysts in the α-amination of related cyanoacetate derivatives, achieving high enantioselectivity. acs.org While this example does not directly involve a phenethyl acetate, it highlights the potential for developing asymmetric transformations on derivatives of this compound. Furthermore, transition metal catalysts, in conjunction with chiral ligands, can be utilized for various asymmetric reactions on precursors derived from this building block.
The following table outlines potential strategies for the asymmetric synthesis of chiral compounds derived from this compound.
| Asymmetric Strategy | Description | Potential Chiral Products |
| Enzymatic Kinetic Resolution | Enantioselective hydrolysis of the racemic acetate. | Enantiomerically enriched 4-chloro-3-fluorophenethyl alcohol and acetate. |
| Chiral Catalyst-mediated Reactions | Use of chiral organocatalysts or metal complexes for asymmetric transformations. | A variety of chiral molecules with the 4-chloro-3-fluorophenethyl scaffold. |
Applications in the Generation of Diversified Chemical Libraries for Research Purposes
The generation of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery and chemical biology. researchgate.netimperial.ac.ukfiveable.me this compound is a suitable building block for the synthesis of such libraries due to its potential for derivatization at multiple points of its structure.
Combinatorial Chemistry: By systematically varying the acyl group of the ester or by introducing different functional groups onto the aromatic ring, a diverse library of 4-chloro-3-fluorophenethyl derivatives can be generated. This approach allows for the rapid exploration of the structure-activity relationship of compounds based on this scaffold.
Solid-Phase Synthesis: The phenethyl alcohol, obtained from the hydrolysis of the acetate, can be attached to a solid support via a suitable linker. peptide.comresearchgate.netnih.govcombichemistry.com This immobilization allows for the use of excess reagents to drive reactions to completion, with purification being simplified to a washing step. Subsequent modifications to the aromatic ring or other parts of the molecule can be performed in a stepwise manner. Finally, cleavage from the solid support yields the desired library of compounds in a high-throughput fashion.
The table below illustrates the potential of this compound in the generation of chemical libraries.
| Library Synthesis Approach | Key Feature | Potential Library Diversity |
| Solution-Phase Combinatorial Synthesis | Systematic variation of building blocks in solution. | Diverse esters and aromatic ring-functionalized analogs. |
| Solid-Phase Synthesis | Immobilization on a solid support for streamlined synthesis and purification. | Large libraries of complex molecules built upon the 4-chloro-3-fluorophenethyl scaffold. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Chloro-3-fluorophenethyl acetate (B1210297) in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined. The predicted spectral data are based on the analysis of phenethyl acetate and the known substituent effects of chlorine and fluorine on a benzene (B151609) ring. nih.govchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and aromatic protons. The methylene (B1212753) protons of the phenethyl group will be split into two triplets due to coupling with each other. The aromatic region will display complex splitting patterns due to the influence of both the chloro and fluoro substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the acetate group will appear at a characteristic downfield shift. The aromatic carbons will show a range of chemical shifts influenced by the electronegativity and position of the halogen substituents.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Predicted NMR Data for 4-Chloro-3-fluorophenethyl acetate (in CDCl₃):
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (acetate) | ~2.05 (s) | ~21.0 |
| -CH₂- (ethyl) | ~2.95 (t) | ~35.5 |
| -CH₂-O- (ethyl) | ~4.30 (t) | ~65.0 |
| Aromatic CH | 6.9 - 7.3 (m) | 115 - 135 |
| Aromatic C-F | - | ~158 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-Cl | - | ~134 |
| C=O (acetate) | - | ~170.5 |
s = singlet, t = triplet, m = multiplet, d = doublet. Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are given in Hz.
Advanced Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS) for Fragmentology and Trace Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly useful for its analysis.
In a typical Electron Ionization (EI) mass spectrum obtained from GC-MS, the molecule is expected to undergo fragmentation. chemicalbook.com The molecular ion peak [M]⁺ would confirm the compound's molecular weight. A prominent fragmentation pathway would involve the cleavage of the ester bond, leading to the formation of a stable tropylium-like cation and the loss of the acetate group.
Predicted Mass Spectrometry Fragmentation Data for this compound:
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Notes |
| 218/220 | [C₁₀H₁₀ClFO₂]⁺ | Molecular ion peak (with isotopic pattern for Cl) |
| 159/161 | [C₈H₇ClF]⁺ | Loss of the acetate group (-OCOCH₃) |
| 123 | [C₇H₄ClF]⁺ | Tropylium-like ion, characteristic of phenethyl compounds |
| 43 | [CH₃CO]⁺ | Acetyl cation |
The use of LC-MS/MS with soft ionization techniques like Electrospray Ionization (ESI) would allow for the detection of the protonated molecule [M+H]⁺ and its subsequent fragmentation in the collision cell, providing further structural confirmation, especially for trace analysis in complex matrices.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Predicted Vibrational Spectroscopy Data for this compound:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 2980 - 2850 | Medium |
| C=O stretch (ester) | ~1740 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Strong |
| C-O stretch (ester) | 1250 - 1200 | Strong |
| C-F stretch | 1200 - 1100 | Medium |
| C-Cl stretch | 800 - 700 | Medium |
The strong C=O stretching vibration is one of the most prominent features in the IR spectrum, confirming the presence of the acetate ester. The C-F and C-Cl stretching frequencies are also key identifiers for the halogen substituents on the aromatic ring. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. If a single crystal of sufficient quality of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles.
Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as van der Waals forces and potential dipole-dipole interactions involving the ester and carbon-halogen bonds, which govern the solid-state properties of the compound.
As of the current literature survey, no public crystallographic data for this compound is available. The successful application of this technique is contingent on the ability to produce high-quality single crystals of the compound.
Theoretical and Computational Investigations on 4 Chloro 3 Fluorophenethyl Acetate and Its Analogs
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Chloro-3-fluorophenethyl acetate (B1210297). These methods provide a detailed understanding of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.
For 4-Chloro-3-fluorophenethyl acetate, the distribution of these orbitals is heavily influenced by the electronegative halogen atoms on the phenyl ring and the ester group. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the ester carbonyl group, a common feature in such compounds. This distribution suggests that the aromatic ring is the primary site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In the case of this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester group and the fluorine and chlorine atoms, indicating their high electron density and propensity to interact with electrophiles. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
Reactivity descriptors derived from DFT, such as global hardness, softness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. These parameters are crucial for predicting how this compound might behave in various chemical environments and for comparing its reactivity to that of its analogs.
Table 1: Hypothetical DFT-Calculated Properties for this compound and Analogs
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.85 | -1.23 | 5.62 |
| Phenethyl acetate | -6.50 | -1.10 | 5.40 |
| 4-Chlorophenethyl acetate | -6.70 | -1.18 | 5.52 |
| 3-Fluorophenethyl acetate | -6.65 | -1.15 | 5.50 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
The biological activity and physical properties of flexible molecules like this compound are largely determined by their three-dimensional conformation. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of this molecule.
A potential energy surface scan, performed by systematically rotating the rotatable bonds (e.g., the C-C bond of the ethyl group and the C-O bond of the ester), can identify the most stable conformers. For this compound, it is anticipated that multiple low-energy conformations exist, with the extended (anti) conformation of the ethyl acetate side chain being one of the most stable due to minimized steric hindrance.
MD simulations provide a dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent or interacting with a biological target. These simulations can reveal the flexibility of different parts of the molecule and the predominant intermolecular interactions. For instance, in an aqueous solution, hydrogen bonds would likely form between the ester's oxygen atoms and water molecules. When interacting with a protein, a combination of hydrophobic interactions involving the substituted phenyl ring and hydrogen bonds with the ester group would be expected.
These simulations are crucial for understanding how this compound might bind to a receptor or enzyme, providing insights that can guide the design of new molecules with enhanced activity.
Cheminformatics Approaches for Structural Analysis and Property Prediction
Cheminformatics utilizes computational methods to analyze chemical data, enabling the prediction of various properties without the need for extensive laboratory experiments. For this compound and its analogs, cheminformatics approaches can be employed for structural analysis and the prediction of properties other than physical ones, such as biological activity or toxicity.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of cheminformatics. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. For a set of phenethyl acetate analogs, molecular descriptors such as topological indices, electronic properties (e.g., partial charges), and steric parameters can be calculated. A QSAR model could then be developed to predict the activity of new, unsynthesized analogs, including this compound.
Molecular fingerprinting is another valuable cheminformatics tool. Fingerprints are bit strings that encode the structural features of a molecule. By comparing the fingerprint of this compound with those of a large database of known compounds, it is possible to identify molecules with similar structures and, by extension, potentially similar biological activities. This similarity searching can be a rapid and effective method for hypothesis generation in drug discovery.
Future Perspectives and Emerging Research Avenues for Halogenated Phenethyl Acetates
Development of Sustainable and Green Chemistry Routes for Synthesis
The chemical industry is increasingly focusing on environmentally friendly synthesis methods, and the production of halogenated phenethyl acetates is no exception. Key areas of development in green chemistry for these compounds include:
Biocatalysis: Utilizing enzymes, such as lipases, offers a highly selective and efficient alternative to traditional chemical synthesis. oalib.com For instance, immobilized acyltransferases have been successfully used for the synthesis of 2-phenethyl acetate (B1210297) in water, a green solvent, achieving high conversion rates. nih.govrsc.org This approach minimizes the use of hazardous reagents and solvents.
Solvent-Free Systems: The development of solvent-free reaction systems presents another significant step towards greener synthesis. These systems not only reduce environmental pollution but can also enhance reaction rates and selectivity by increasing substrate concentration. mdpi.com
Renewable Feedstocks: Research is underway to produce phenethyl acetate and related compounds from renewable resources like L-phenylalanine through enzymatic cascades. nih.govresearchgate.net This bio-based approach offers a sustainable alternative to petroleum-derived starting materials.
Alternative Energy Sources: The use of microwave irradiation in combination with biocatalysts has been explored to accelerate reactions, such as the synthesis of 1-phenylethyl acetate. researchgate.net
These green chemistry approaches are summarized in the table below:
| Green Chemistry Approach | Description | Potential Benefits |
| Biocatalysis | Use of enzymes (e.g., lipases, acyltransferases) to catalyze reactions. oalib.comnih.govrsc.org | High selectivity, mild reaction conditions, reduced byproducts, use of environmentally benign solvents like water. nih.govrsc.org |
| Solvent-Free Synthesis | Conducting reactions without a solvent, where one of the reactants may act as the solvent. mdpi.com | Reduced solvent waste, improved reaction efficiency, easier product purification. mdpi.com |
| Renewable Feedstocks | Utilizing biomass-derived starting materials (e.g., L-phenylalanine) instead of petrochemicals. nih.govresearchgate.net | Reduced carbon footprint, sustainability, potential for novel biosynthetic pathways. nih.govresearchgate.net |
| Alternative Energy | Employing energy sources like microwaves to enhance reaction rates. researchgate.net | Faster reaction times, potential for improved yields. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry and automated synthesis are revolutionizing the production of fine chemicals, including halogenated phenethyl acetates. These technologies offer several advantages over traditional batch processing:
Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters such as temperature and pressure, which is particularly important for potentially hazardous reactions.
Improved Efficiency and Yield: The precise control and efficient mixing in continuous flow systems can lead to higher yields and reduced reaction times. mdpi.com For example, the continuous production of 2-phenylethyl acetate in a packed-bed reactor has demonstrated high conversion rates and stability over extended periods. mdpi.com
Scalability and Automation: Flow chemistry allows for easier scaling of production by simply extending the operation time or using parallel reactors. beilstein-journals.org Automation of these systems can further increase efficiency and reproducibility. chemistryworld.com
Modular and Flexible Production: The modular nature of flow chemistry setups enables the rapid assembly and reconfiguration of synthetic routes, facilitating the production of a variety of compounds. mdpi.com
The table below highlights the key advantages of integrating flow chemistry and automation:
| Technology | Key Features | Advantages for Halogenated Phenethyl Acetate Synthesis |
| Flow Chemistry | Continuous processing in reactors, precise control over reaction conditions. mdpi.com | Improved safety, higher yields, faster reaction times, ease of scalability. mdpi.com |
| Automated Synthesis | Robotic systems for performing chemical reactions and purifications. beilstein-journals.orgchemistryworld.com | Increased throughput, high reproducibility, reduced manual labor. chemistryworld.com |
Exploration of Novel Catalytic Transformations and Reaction Conditions
The search for new and improved catalytic systems is a constant endeavor in organic synthesis. For halogenated phenethyl acetates, this includes:
Advanced Catalysts: The development of novel catalysts, including metal-free catalysts and bimetallic systems, can lead to more efficient and selective reactions. researchgate.netresearchgate.net For example, nitrogen-doped activated carbon has shown promise as a metal-free catalyst in various organic reactions. researchgate.net
One-Pot Synthesis: Designing multi-step reactions to occur in a single reactor (one-pot synthesis) can significantly improve efficiency by reducing the need for intermediate purification steps. researchgate.net This approach has been investigated for the synthesis of R-1-phenylethyl acetate. researchgate.net
Innovative Reaction Media: The use of novel reaction media, such as ionic liquids or deep eutectic solvents, can offer unique solubility properties and enhance catalytic activity.
Direct Halogenation Methods: Exploring more direct and efficient methods for the halogenation of aromatic compounds can streamline the synthesis of precursors for halogenated phenethyl acetates. google.comyoutube.com
The following table summarizes emerging catalytic strategies:
| Catalytic Strategy | Description | Potential Impact |
| Novel Catalysts | Development of new catalytic materials, such as metal-free or bimetallic catalysts. researchgate.netresearchgate.net | Increased reaction efficiency, improved selectivity, and reduced cost. |
| One-Pot Reactions | Combining multiple reaction steps into a single process without isolating intermediates. researchgate.net | Streamlined synthesis, reduced waste, and improved overall yield. |
| Direct Halogenation | Methods for the direct introduction of halogen atoms onto an aromatic ring. google.comyoutube.com | More efficient and atom-economical synthesis of halogenated precursors. |
Potential Applications in Advanced Materials Science and Chemical Probe Development
The unique electronic and steric properties imparted by halogen atoms make halogenated phenethyl acetates and related structures promising candidates for various applications beyond their traditional use in fragrances. sprchemical.comnih.govperfumersapprentice.com
Advanced Materials: Halogenated aromatic compounds can be used as building blocks for functional polymers and liquid crystals. The presence of halogens can influence properties such as thermal stability, flame retardancy, and liquid crystalline behavior.
Chemical Probes: The specific placement of halogen atoms can be used to develop selective chemical probes for studying biological systems. For example, halogenated phenylacetic acid derivatives have been synthesized and evaluated as potent progesterone (B1679170) receptor antagonists. nih.gov The position of the halogen atom on the phenyl ring has been shown to be crucial for biological activity. nih.gov
Medicinal Chemistry: Halogenated compounds are prevalent in pharmaceuticals. The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability. While 4-Chloro-3-fluorophenethyl acetate itself is not a drug, its structural motifs could be incorporated into the design of new therapeutic agents.
The potential applications are outlined in the table below:
| Application Area | Rationale | Examples of Potential Use |
| Advanced Materials Science | Halogen atoms can modify the physical and chemical properties of materials. | Building blocks for polymers with enhanced thermal stability or flame retardancy. |
| Chemical Probe Development | The specific properties of halogens can be exploited for selective interactions with biological targets. nih.gov | Probes to study enzyme activity or receptor binding. nih.gov |
| Medicinal Chemistry | Halogenation is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. | Scaffolds for the development of new therapeutic agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
